5-Bromo-2-fluoronicotinic acid
Overview
Description
5-Bromo-2-fluoronicotinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Mechanism of Action
Mode of Action
The compound’s structure, which includes a bromine and a fluorine atom, suggests that it may interact with its targets through halogen bonding or other types of molecular interactions .
Biochemical Pathways
The compound’s potential effects on proteomics research have been mentioned, suggesting that it may interact with proteins or influence protein-related pathways .
Action Environment
It’s known that the compound should be stored in an ambient temperature for stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoronicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic enzymes, which are crucial for protein synthesis and degradation . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function . This binding can result in either inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage Threshold effects have been noted, where a specific dosage range results in optimal biochemical activity without causing toxicity
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins. This localization is crucial for its biochemical activity, as it determines the specific cellular processes and pathways that the compound can influence.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding its subcellular localization is vital for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the bromination of 2-fluoronicotinic acid using bromine in the presence of a catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-Bromo-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 5-Bromo-2-chloronicotinic acid
- 5-Bromo-2-iodonicotinic acid
- 5-Fluoro-2-chloronicotinic acid
Comparison: 5-Bromo-2-fluoronicotinic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXRWXIIOSMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641049 | |
Record name | 5-Bromo-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-66-5 | |
Record name | 5-Bromo-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 5-Bromo-2-fluoronicotinic acid?
A1: Determining the crystal structure of a compound like this compound provides valuable insights into its three-dimensional arrangement at the molecular level []. This information is crucial for understanding various physicochemical properties, such as solubility, stability, and even potential interactions with other molecules. Knowing the precise arrangement of atoms within the crystal lattice can also guide further research into its potential applications, such as in materials science or drug discovery.
Q2: What key structural information about this compound is revealed in the research abstract?
A2: The abstract provides several key pieces of structural information about this compound:
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